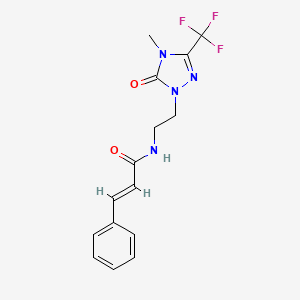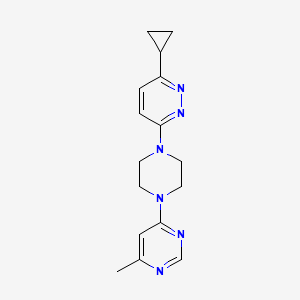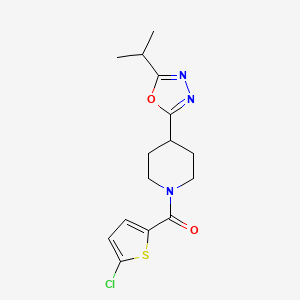![molecular formula C16H15BrN4O4 B3003961 5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide CAS No. 1797588-09-0](/img/structure/B3003961.png)
5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as furan and triazole rings. These structural motifs are commonly found in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives has been demonstrated in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, followed by a Suzuki-Miyaura cross-coupling to yield various analogues . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving cross-coupling reactions and the functionalization of furan rings could be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, providing insights into the bond lengths, angles, and crystal packing, which included hydrogen bonding and π-π stacking interactions . These techniques would be essential for confirming the structure of the compound .
Chemical Reactions Analysis
The reactivity of furan carboxylate derivatives with different nucleophiles has been explored. Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, for example, was shown to undergo substitution reactions with various nucleophiles, retaining the furylthiadiazole fragment . This suggests that the bromo and furan components of the compound may also be amenable to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically influenced by their functional groups and molecular geometry. The presence of bromine suggests potential for heavy atom effects, while the heterocyclic components may contribute to the compound's electronic properties and solubility. The exact properties would need to be determined experimentally.
Case Studies
While no specific case studies on the compound "5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide" are provided, related compounds have been studied for their antibacterial activities. For instance, N-(4-bromophenyl)furan-2-carboxamide analogues were investigated for their efficacy against drug-resistant bacteria, with docking studies and molecular dynamics simulations validating their interactions with bacterial targets . Similar studies could be relevant for assessing the biological activities of the compound .
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
A study by Georgiev et al. (1987) on a series of compounds including 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides, which are structurally related to the compound , showed potent antiallergic activity. These compounds were effective in inhibiting the action of serotonin, histamine, and bradykinin in rats, indicating a novel class of antiallergic agents (Georgiev et al., 1987).
Antibacterial, Antiurease, and Antioxidant Activities
Sokmen et al. (2014) conducted a study involving the synthesis of compounds including ethyl N′-furan-2-carbonylbenzohydrazonate, which underwent various chemical transformations to produce a series of 1,2,4-Triazole derivatives. These compounds demonstrated significant antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).
Synthesis and Biological Assessment
Another study by Singala et al. (2018) focused on synthesizing and assessing the biological activities of novel 1,2,4-Triazole derivatives, including Naphtho[2,1-b]furan-2-carbohydrazide. The synthesized compounds were evaluated for their antibacterial and antifungal properties (Singala et al., 2018).
Antiprotozoal Agents
A study by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrated significant antiprotozoal activity. These compounds showed strong DNA affinities and were effective against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Antimicrobial and Antioxidant Activities
Devi et al. (2010) synthesized and investigated the antimicrobial and antioxidant activities of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides. These compounds were evaluated for their effectiveness against various microorganisms and demonstrated promising antimicrobial and antioxidant properties (Devi et al., 2010).
Eigenschaften
IUPAC Name |
5-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O4/c17-13-6-5-12(25-13)15(22)18-7-8-20-16(23)21(10-3-4-10)14(19-20)11-2-1-9-24-11/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPIIZJLQKRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(O3)Br)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)


![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)
![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione](/img/structure/B3003889.png)
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)


![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)